molecular formula C16H17N5O2 B2767412 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea CAS No. 1798459-76-3

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea

Cat. No.: B2767412
CAS No.: 1798459-76-3
M. Wt: 311.345
InChI Key: URLDIMZBBWGIBD-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea (CAS Number: 1798459-76-3) is a chemical compound with a molecular formula of C16H17N5O2 and a molecular weight of 311.34 g/mol . Its structure is based on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant versatility in drug discovery efforts . While the specific biological activity and mechanism of action for this precise urea derivative are not yet fully delineated in the literature, the pyrazolo[1,5-a]pyrimidine (PP) framework is recognized as a key pharmacophore in the development of novel kinase inhibitors . This scaffold is featured in several marketed drugs and investigational compounds targeting various kinases, including Tropomyosin Receptor Kinases (Trks) and Phosphoinositide 3-Kinases (PI3Ks) . For instance, PP-based inhibitors have been successfully developed as selective and orally bioavailable agents for targets like Discoidin Domain Receptor 1 (DDR1) . The presence of the 2-methylpyrazolo[1,5-a]pyrimidine moiety in this compound suggests its potential utility as a valuable intermediate or building block for the synthesis and optimization of more complex bioactive molecules targeting kinase-mediated pathways. This product is intended for research purposes such as chemical synthesis, analytical reference standard, and investigation into structure-activity relationships (SAR). It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12-9-15-18-10-13(11-21(15)20-12)19-16(22)17-7-8-23-14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDIMZBBWGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with phenoxyethyl isocyanates. The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. For instance, compounds within this class have been identified as selective inhibitors of various cancer cell lines. A study highlighted that derivatives with modifications at the 6-position of the pyrazolo ring demonstrated significant cytotoxicity against multiple cancer types, suggesting potential as anticancer agents .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. Notably, it has shown activity against protein kinases, which are critical in cell signaling pathways related to cancer cell proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in resistant cancer cells .

GIRK Channel Activation

Recent studies have identified related pyrazolo compounds as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels by this compound could have implications for neurological disorders and pain management .

Study on Anticancer Activity

In a high-throughput screening assay involving 32,000 compounds, several pyrazolo derivatives were found to inhibit the growth of PhIP-resistant cancer cells effectively. These findings suggest that modifications in the pyrazolo structure can enhance the selectivity and potency against specific cancer types .

GIRK Channel Study

A series of studies demonstrated that certain derivatives activate GIRK channels with nanomolar potency and improved pharmacokinetic profiles. This activation is associated with enhanced brain distribution and potential therapeutic benefits in treating neurological disorders .

Research Findings Summary

Activity Observation Reference
AnticancerSignificant cytotoxicity against various cancers
Enzymatic InhibitionInhibition of key protein kinases
GIRK Channel ActivationNanomolar potency with improved brain distribution

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide.

Reaction Conditions Products Key Observations
6M HCl, reflux, 12h 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine + CO₂ + 2-phenoxyethylamineComplete cleavage occurs under strong acidic conditions.
5M NaOH, 80°C, 8h Same products as aboveBasic hydrolysis proceeds slower than acidic.

The reaction mechanism involves protonation of the urea carbonyl (acidic) or nucleophilic hydroxide attack (basic), leading to C-N bond cleavage .

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C3 or C5).

Reaction Type Reagents/Conditions Products Yield
ChlorinationPOCl₃, DMF, 100°C, 6h 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-6-yl derivative85%
NitrationHNO₃, H₂SO₄, 0°C, 2hNitro-substituted derivative at C372%

Chlorination is critical for further functionalization (e.g., coupling with amines) . Nitration requires careful temperature control to avoid decomposition.

Alkylation and Acylation

The secondary amine in the urea group and pyrimidine N-atoms can undergo alkylation or acylation.

Reaction Reagents Products Notes
N-AlkylationCH₃I, Cs₂CO₃, DMF, RT, 12h Methylated urea derivativeModerate selectivity
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 1h Acetylated pyrimidine N-atomRapid reaction

Alkylation at the urea nitrogen is sterically hindered, favoring pyrimidine N-atoms .

Oxidation Reactions

The methyl group on the pyrazole ring and phenoxyethyl chain are susceptible to oxidation.

Target Site Reagents Products Outcome
Pyrazole-CH₃KMnO₄, H₂O, 60°C, 4h Pyrazole-carboxylic acid derivativePartial decomposition
Phenoxyethyl chainCrO₃, H₂SO₄, acetone, RT, 3hOxidized to phenoxyacetic acidLow yield (<40%)

Oxidation of the methyl group requires strong oxidizing agents but risks over-oxidation .

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring to a tetrahydropyrimidine.

Conditions Products Catalyst Yield
H₂ (1 atm), Pd/C, EtOH, 6h Dihydro-pyrazolo-pyrimidine derivative10% Pd/C68%

Reduction increases solubility but may diminish biological activity .

Cross-Coupling Reactions

The chlorinated derivative participates in Suzuki-Miyaura couplings.

Reagents Conditions Products Yield
Phenylboronic acid, Pd(PPh₃)₄DME, Na₂CO₃, 80°C, 12h Biaryl-substituted pyrazolo-pyrimidine78%

This reaction enables diversification for structure-activity studies .

Key Stability Considerations:

  • pH Sensitivity : The urea bond is stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ammonia.

  • Light Sensitivity : Prolonged UV exposure causes ring-opening reactions in the pyrimidine moiety .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea Pyrazolo[1,5-a]pyrimidine 2-Methyl, 3-(2-phenoxyethyl)urea Not explicitly reported (Kinase inhibition hypothesized) Likely via urea coupling (analogous to )
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Pyrazolo[1,5-a]pyrimidine 2-Methyl, 3-(2-methoxyphenyl)urea Unspecified (urea derivatives often target kinases) Suzuki coupling or urea formation
N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (Compound 3) Triazolo[1,5-a]pyrimidine Difluoromethylpyridine, fluorophenyl Kinetoplastid inhibitor Suzuki coupling
2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) Pyrazolo[1,5-a]pyrimidine 2-Methyl, hydroxy-fluorophenyl, phenyl Antifungal (phytopathogen inhibition) Multi-step cyclization
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivative Pyrazolo[1,5-a]pyrimidine Carboxylic acid, pyrrolidinone Type 2 diabetes drug candidate Dehydrochlorination/nitrile hydrogenation

Structural and Electronic Differences

  • Core Heterocycle: While the target compound uses a pyrazolo[1,5-a]pyrimidine core, Compound 3 () employs a triazolo[1,5-a]pyrimidine.
  • Substituent Effects: Urea vs. Carboxylic Acid: The urea group in the target compound and its methoxyphenyl analog () provides hydrogen-bond donors/acceptors, contrasting with the carboxylic acid in , which offers a charged group at physiological pH. Phenoxyethyl vs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Pyrazolo[1,5-a]pyrimidine core formation : Reacting substituted pyrazole precursors with β-keto esters or nitriles under controlled pH (5–7) and temperature (80–120°C) to optimize cyclization .
  • Urea linkage formation : Coupling the pyrazolo-pyrimidine intermediate with 2-phenoxyethyl isocyanate or amine derivatives. Triethylamine or DMF is often used as a catalyst in anhydrous solvents like THF .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
Core formationEthanol-10062–68
Urea couplingTHFTriethylamine25–4070–75

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and urea linkage. For example, the methyl group at position 2 of the pyrimidine ring appears as a singlet (~δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 368.16) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Urea carbonyl stretching (1650–1700 cm1^{-1}) and pyrimidine ring vibrations (1500–1600 cm1^{-1}) are diagnostic .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .

Advanced Questions

Q. How can experimental design principles optimize reaction yield and minimize byproducts?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., solvent polarity, temperature, catalyst concentration). For example, varying DMF volume (0.5–2.0 mL) and reaction time (4–12 hours) identifies optimal coupling conditions .
  • Response Surface Methodology (RSM) : Models interactions between parameters (e.g., pH and temp) to predict maximum yield .
  • Byproduct Analysis : TLC or HPLC monitors side reactions (e.g., hydrolysis of urea to amines). Adjusting stoichiometry (1.2:1 amine:isocyanate ratio) suppresses dimerization .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Reassessment : Contradictions may arise from impurities (>5%). Re-analyze batches via HPLC-MS and compare with literature retention times .
  • Structural Confirmation : X-ray crystallography or NOESY NMR verifies stereochemistry, as minor conformers may alter binding .
  • Biological Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell line viability (MTT assay) to rule off-target effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets. Focus on hydrogen bonds between the urea moiety and conserved residues (e.g., Asp 184 in MAPK) .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å suggests poor binding .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., phenoxyethyl vs. methyl groups) with IC50_{50} values to guide structural optimization .

Q. Table 2: Key Computational Parameters

MethodSoftwareKey OutputsReference
DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationGROMACSRMSD, H-bond occupancy
QSARMOER2^2, pIC50_{50}

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